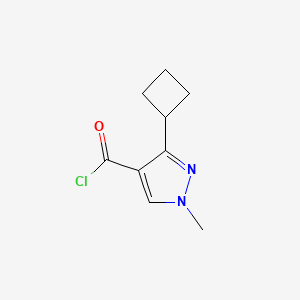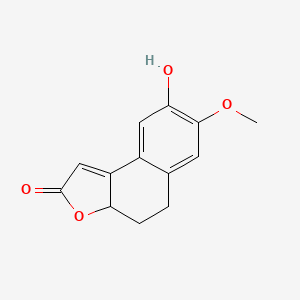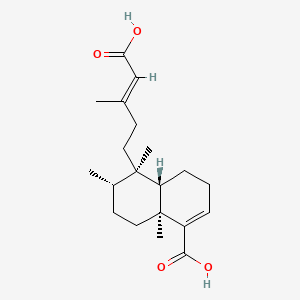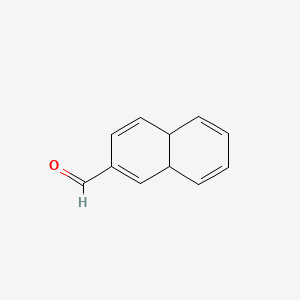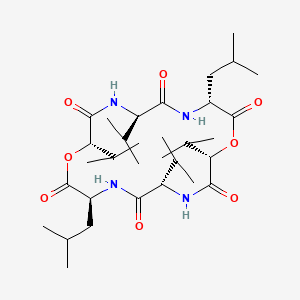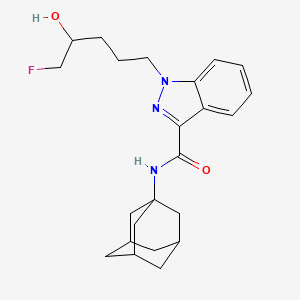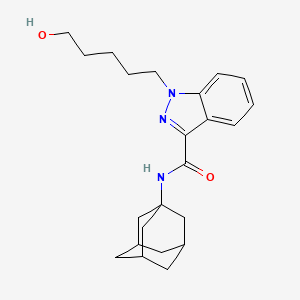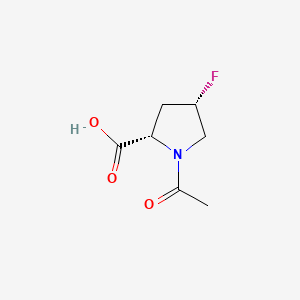
Methyl 1-pentyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-pentyl-1H-indole-3-carboxylate” is a synthetic cannabinoid that has been identified in herbal mixtures . It is an analog of PB-22, a quinolinyl pentyl indole with a carboxylate group, but lacks the quinoline group .
Molecular Structure Analysis
The molecular formula of “Methyl 1-pentyl-1H-indole-3-carboxylate” is C15H19NO2 . Its formal name is 1-pentyl-1H-indole-3-carboxylic acid, methyl ester . The compound has a formula weight of 245.3 .Physical And Chemical Properties Analysis
“Methyl 1-pentyl-1H-indole-3-carboxylate” is a crystalline solid . It is soluble in DMF and DMSO, with solubility of 16 mg/ml in both solvents . In a DMSO:PBS (pH 7.2) (1:3) mixture, its solubility is 0.25 mg/ml . It is also soluble in ethanol, with a solubility of 12.5 mg/ml .Scientific Research Applications
Synthesis of Alkaloid Derivatives
Methyl 1-pentyl-1H-indole-3-carboxylate: is used in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant in medicinal chemistry due to their presence in natural products and drugs, playing a crucial role in cell biology.
Biological Activity Studies
This compound is studied for its biological activities, particularly in the treatment of cancer cells, microbes, and various disorders . The indole ring system, to which this compound belongs, is known for its diverse biological properties.
Forensic Chemistry
In forensic chemistry, Methyl 1-pentyl-1H-indole-3-carboxylate serves as an analytical reference standard, especially in the analysis of synthetic cannabinoids . It’s used to compare and identify substances found in forensic samples.
Toxicological Research
The toxicological properties of this compound are not well-known, which makes it a subject of interest in toxicological studies . Research in this area can lead to a better understanding of the safety profile of related compounds.
Aldose Reductase Inhibition
Indole derivatives, including Methyl 1-pentyl-1H-indole-3-carboxylate , have been evaluated as inhibitors of aldose reductase . This enzyme plays a role in diabetic complications, making these compounds potential therapeutic agents.
Development of Novel Synthetic Methods
The compound is also used in the development of new synthetic methods for indole derivatives . These methods can lead to more efficient and environmentally friendly production processes for these biologically important molecules.
Safety And Hazards
properties
IUPAC Name |
methyl 1-pentylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-pentyl-1H-indole-3-carboxylate | |
CAS RN |
1338925-20-4 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?
A1: The research paper [] demonstrates that Methyl 1-pentyl-1H-indole-3-carboxylate, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



